molecular formula C7H10N4 B13179185 4-(Azetidin-3-yl)pyrimidin-2-amine

4-(Azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B13179185
M. Wt: 150.18 g/mol
InChI Key: AIPFQNRTPRQSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of magnesium oxide nanoparticles as catalysts to enhance the efficiency and yield of the synthesis . This method not only improves the reaction rate but also ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated azetidine derivatives.

Scientific Research Applications

4-(Azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor agonist, it binds to the receptor and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction affects various physiological processes, including sleep-wake regulation, cognition, and food intake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)pyrimidin-2-amine stands out due to its non-imidazole structure, which offers a different binding mode and potentially unique pharmacological profiles . This uniqueness makes it a valuable tool in histamine H3 receptor research and other scientific investigations.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-(azetidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C7H10N4/c8-7-10-2-1-6(11-7)5-3-9-4-5/h1-2,5,9H,3-4H2,(H2,8,10,11)

InChI Key

AIPFQNRTPRQSBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.